An In-depth Technical Guide on the Synthesis and Characterization of 2,4,6-triphenyl-1,3,5-triazine
An In-depth Technical Guide on the Synthesis and Characterization of 2,4,6-triphenyl-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4,6-triphenyl-1,3,5-triazine, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details the prevalent synthetic methodologies, comprehensive experimental protocols for its characterization, and a summary of its key quantitative data.
Synthesis of 2,4,6-triphenyl-1,3,5-triazine
The most common and efficient method for the synthesis of 2,4,6-triphenyl-1,3,5-triazine is the acid-catalyzed cyclotrimerization of benzonitrile (B105546). This method is advantageous due to its atom economy and direct formation of the triazine core.
Synthesis via Cyclotrimerization of Benzonitrile
The synthesis involves the trimerization of three molecules of benzonitrile in the presence of a strong acid catalyst, such as trifluoromethanesulfonic acid, to form the stable 1,3,5-triazine (B166579) ring.
Experimental Protocol:
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Materials:
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Benzonitrile
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Trifluoromethanesulfonic acid
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Appropriate solvent (e.g., anhydrous toluene (B28343) or neat reaction)
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Sodium bicarbonate solution (for neutralization)
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Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)
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Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)
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Procedure:
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To a stirred solution of benzonitrile, slowly add trifluoromethanesulfonic acid at a controlled temperature (typically 0 °C to room temperature).
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After the addition, the reaction mixture is heated to reflux for a specified period (e.g., 24 hours), and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature and carefully neutralized with a saturated solution of sodium bicarbonate.
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The aqueous layer is extracted with an organic solvent.
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The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
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The crude product is then purified by recrystallization or column chromatography to yield pure 2,4,6-triphenyl-1,3,5-triazine.
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Quantitative Data for Synthesis:
| Parameter | Value | Reference |
| Starting Material | Benzonitrile | [1] |
| Catalyst | Trifluoromethanesulfonic acid | [2] |
| Typical Yield | Moderate to Excellent | [1] |
| Melting Point | 232-235 °C |
Characterization of 2,4,6-triphenyl-1,3,5-triazine
The structural elucidation and purity assessment of the synthesized 2,4,6-triphenyl-1,3,5-triazine are performed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the molecular structure of 2,4,6-triphenyl-1,3,5-triazine by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Experimental Protocol for NMR Analysis:
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Sample Preparation:
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Dissolve approximately 5-25 mg of the purified 2,4,6-triphenyl-1,3,5-triazine in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Filter the solution through a pipette with a cotton or glass wool plug into a clean NMR tube to remove any particulate matter.
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Cap the NMR tube securely.
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¹H NMR Spectroscopy:
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Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 or 500 MHz).
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The spectrum is typically referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃).[3]
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The aromatic protons of the phenyl rings will appear as multiplets in the downfield region of the spectrum.
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¹³C NMR Spectroscopy:
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Acquire the ¹³C NMR spectrum on the same instrument.
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The spectrum is referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
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The spectrum will show distinct signals for the carbon atoms of the triazine ring and the phenyl groups.
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Quantitative NMR Data:
| Nucleus | Chemical Shift (δ, ppm) | Solvent | Reference |
| ¹H | 8.80-8.78 (m, 6H), 7.65-7.56 (m, 9H) | CDCl₃ | [4] |
| ¹³C | 171.7, 136.0, 132.8, 129.1, 128.8 | CDCl₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Experimental Protocol for FTIR Analysis:
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Sample Preparation (Attenuated Total Reflectance - ATR):
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Data Acquisition:
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Record the FTIR spectrum over a typical range of 4000-400 cm⁻¹.
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Characteristic absorption bands for the C=N bonds of the triazine ring and the aromatic C-H and C=C bonds of the phenyl groups are expected.
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Characteristic FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~1524 | C=N stretching (triazine ring) |
| ~1363 | C-N stretching |
| ~3100-3000 | Aromatic C-H stretching |
| ~1600-1450 | Aromatic C=C stretching |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of 2,4,6-triphenyl-1,3,5-triazine and to confirm its elemental composition.
Experimental Protocol for Mass Spectrometry:
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Sample Introduction:
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Dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
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Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
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Data Analysis:
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The mass spectrum will show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺), which corresponds to the molecular weight of the compound.
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High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental formula.
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Quantitative Mass Spectrometry Data:
| Parameter | Value |
| Molecular Formula | C₂₁H₁₅N₃ |
| Molecular Weight | 309.37 g/mol |
| Exact Mass | 309.1266 g/mol |
Visualized Workflows and Relationships
To further clarify the processes described, the following diagrams illustrate the synthesis workflow and the logical relationship between the characterization techniques.
Caption: Synthesis workflow for 2,4,6-triphenyl-1,3,5-triazine.
Caption: Logical relationship of characterization techniques.
